2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C11H10BrN3O2 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-1-3-10(4-2-8)17-7-11(16)15-9-5-13-14-6-9/h1-6H,7H2,(H,13,14)(H,15,16) |
InChI Key |
CRGVQDLOFSQEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CNN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Bromophenoxy Acetic Acid
The bromophenoxy moiety is synthesized via electrophilic aromatic substitution or ester hydrolysis. A common approach involves reacting 4-bromophenol with chloroacetic acid under alkaline conditions:
Reaction Scheme:
$$
\text{4-Bromophenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow[\text{NaOH}]{\text{H}_2\text{O, 80°C}} \text{4-Bromophenoxy Acetic Acid} + \text{HCl}
$$
Optimization Notes:
Synthesis of 1H-Pyrazol-4-Amine
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones. For example, hydrazine hydrate reacts with dehydroacetic acid to form 1H-pyrazol-4-amine precursors:
Reaction Scheme:
$$
\text{Dehydroacetic Acid} + \text{Hydrazine Hydrate} \xrightarrow[\text{Ethanol}]{\text{Reflux, 2h}} \text{1H-Pyrazol-4-amine Derivative}
$$
Key Considerations:
Acetamide Bond Formation
The final step involves coupling 4-bromophenoxy acetic acid with 1H-pyrazol-4-amine. Activation of the carboxylic acid (e.g., via thionyl chloride) is critical:
Reaction Scheme:
$$
\text{4-Bromophenoxy Acetic Acid} \xrightarrow{\text{SOCl}2} \text{Acid Chloride} \xrightarrow[\text{Et}3\text{N}]{\text{1H-Pyrazol-4-Amine}} \text{Target Compound}
$$
Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous Dichloromethane | Maximizes acylation efficiency |
| Base | Triethylamine (2.5 eq) | Neutralizes HCl, drives reaction |
| Temperature | 0°C → Room temperature | Reduces degradation |
| Reaction Time | 12 hours | Ensures completion |
Yield: 68–72% after recrystallization.
Alternative Methodologies
One-Pot Synthesis
Recent advancements propose a one-pot strategy combining bromophenoxy acetic acid synthesis and pyrazole coupling. This method reduces purification steps but requires stringent condition control:
Procedure:
- In situ generation of 4-bromophenoxy acetic acid using phase-transfer catalysis.
- Direct coupling with 1H-pyrazol-4-amine via carbodiimide-mediated activation (EDC/HOBt).
Advantages:
- Time Efficiency: 30% reduction in total synthesis time.
- Yield: Comparable to stepwise methods (70–75%).
Challenges and Limitations
Regioselectivity in Pyrazole Formation
Unsubstituted pyrazoles often yield regioisomeric mixtures. Employing directing groups (e.g., ester or nitrile substituents) improves selectivity but complicates synthesis.
Bromine Stability
The bromine atom is susceptible to displacement under strongly basic or nucleophilic conditions. Mitigation strategies include:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Synthesis | 72 | 98 | High reproducibility | Multi-step purification |
| One-Pot Synthesis | 70 | 95 | Reduced steps | Sensitive to stoichiometry |
| Microwave-Assisted | 75 | 97 | Faster reaction kinetics | Specialized equipment required |
Data synthesized from.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenoxy Group
The bromine atom on the phenoxy ring is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from the adjacent oxygen and acetamide groups.
Key Reactions:
Mechanistic Insight :
-
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile (e.g., NH₃ or amine).
-
Attack on the electron-deficient aromatic ring, facilitated by the bromine’s leaving group ability.
-
Oxidation Reactions
The acetamide’s methylene group (–CH₂–) adjacent to the carbonyl is oxidation-prone.
Oxidation Pathways:
Limitations : Strong oxidants may degrade the pyrazole ring. Controlled conditions (e.g., low temperature) are critical to preserve structural integrity.
Reduction Reactions
The acetamide group and pyrazole ring exhibit selective reducibility.
Reduction Pathways:
Key Observation : Pyrazole ring stability under hydrogenation conditions allows selective reduction of the acetamide or bromine.
Hydrolysis of the Acetamide Group
Acid- or base-mediated cleavage of the amide bond generates carboxylic acid or amine derivatives.
Hydrolysis Pathways:
Heterocyclic Ring Functionalization
The pyrazole ring undergoes electrophilic substitution at the N–H site or C-3/C-5 positions.
Example Reactions:
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings for biaryl synthesis.
Scientific Research Applications
2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrophobic interactions, while the pyrazolyl group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of 2-(4-Bromophenoxy)-N-(1H-Pyrazol-4-yl)acetamide and Analogs
Key Observations :
- Substituent Effects: The bromophenoxy group in the target compound enhances steric bulk and electron-withdrawing effects compared to chloro or methoxy groups in analogs (e.g., compound 37 ).
- Molecular Weight: Bromine and phenoxy groups increase molecular weight relative to chloro or cyano analogs (e.g., ).
Key Observations :
- Coupling Agents : Carbodiimides (e.g., EDC) are widely used for acetamide bond formation (e.g., ).
- Catalytic Systems : Palladium catalysts enable aryl-aryl coupling in complex analogs (e.g., ).
- Purification : Crystallization (e.g., ) and HPLC (e.g., ) ensure high purity.
Physicochemical and Crystallographic Properties
- Lipophilicity: The bromophenoxy group in the target compound likely increases logP compared to chloro or methoxy analogs, influencing membrane permeability .
- Hydrogen Bonding : Pyrazole N-H and acetamide carbonyl groups participate in intermolecular interactions. For example, compound forms R₂²(10) hydrogen-bonded dimers, whereas pyrazine analogs (e.g., ) exhibit chain-like N–H···N networks.
- Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide , the dihedral angle between bromophenyl and pyrazine rings is 54.6°, suggesting moderate conjugation disruption.
Biological Activity
2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide is a compound that has drawn interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, as well as insights from recent research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a bromophenoxy group linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The following table summarizes the antimicrobial activity observed in related compounds:
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
| 7b | 0.20 | Escherichia coli, Klebsiella pneumoniae |
| This compound | TBD | TBD |
The minimum inhibitory concentrations (MICs) indicate that certain derivatives exhibit significant antimicrobial properties against common pathogens, suggesting that similar activities may be expected from the compound .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been evaluated through various assays. Notably, compounds with similar structures have shown promising results against cancer cell lines such as A549 (lung cancer). The following table illustrates the anticancer activity of related compounds:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 6 | 64 | A549 |
| 7 | 61 | A549 |
| This compound | TBD | TBD |
Compounds with bromophenyl substitutions have been noted to enhance anticancer activity by reducing cell viability significantly . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Here’s a summary of findings related to anti-inflammatory activities:
| Compound | COX Inhibition IC50 (nM) | Model Used |
|---|---|---|
| 4b | 3.8 | Carrageenan-induced edema |
| 4c | 1.2 | Carrageenan-induced edema |
| This compound | TBD | TBD |
Research indicates that derivatives like 4b and 4c exhibit significant inhibition of COX-2, leading to reduced inflammation in vivo . The underlying mechanisms include modulation of NF-kB signaling pathways and reduction of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including those structurally similar to this compound. For example:
- Antimicrobial Evaluation : A study reported that several pyrazole derivatives exhibited strong antibacterial activity against resistant strains, suggesting that modifications in the structure could enhance efficacy against multidrug-resistant bacteria .
- Anticancer Mechanisms : Research has shown that certain pyrazole compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Inflammation Models : In vivo models demonstrated that specific pyrazole derivatives significantly reduced edema and inflammation markers when administered prior to inflammatory stimuli .
Q & A
Q. What are the established synthetic routes for 2-(4-bromophenoxy)-N-(1H-pyrazol-4-yl)acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via coupling reactions between 4-bromophenoxyacetic acid derivatives and 4-aminopyrazole. A common method involves activating the carboxylic acid group using carbodiimide reagents (e.g., EDC·HCl) in dichloromethane or DMF, followed by reaction with 1H-pyrazol-4-amine under basic conditions (e.g., triethylamine) at low temperatures (273 K) . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or temperature to improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry and purity (e.g., distinguishing pyrazole NH protons at δ 10–12 ppm).
- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H] for CHBrNO: 304.0).
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., using SHELXL for refinement) .
Q. How does the bromophenoxy moiety influence the compound’s solubility and reactivity?
The electron-withdrawing bromine enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. The phenoxy group participates in π-π stacking and hydrogen bonding (e.g., O–H⋯N interactions with pyrazole), which can be analyzed via Hirshfeld surfaces or graph-set analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
Discrepancies in bioassay results (e.g., IC variability) may arise from assay conditions (pH, solvent) or compound stability. Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and validate via dose-response curves. Structural analogs (e.g., 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) show that halogen substitution impacts target binding .
Q. How can computational methods predict structure-activity relationships (SAR) for this acetamide scaffold?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with targets like kinase domains or GPCRs. Focus on the pyrazole’s hydrogen-bonding capacity and the acetamide linker’s flexibility. Compare with co-crystal structures of similar compounds (e.g., N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide) .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
Polymorphism affects hydrogen-bonding motifs (e.g., R_2$$^2(10) dimers vs. chains). Use DSC to identify thermal transitions and PXRD to distinguish forms. SHELXD and Olex2 are critical for solving twinned or low-resolution datasets .
Q. How do steric and electronic effects of substituents impact supramolecular assembly?
The 4-bromophenoxy group introduces steric hindrance, rotating the acetamide plane relative to the pyrazole ring (dihedral angles ~64–80°). This disrupts coplanarity, affecting crystal packing. Compare with dichlorophenyl analogs, where Cl atoms enhance halogen bonding .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Re-evaluate force field parameters (e.g., partial charges for bromine) and solvation models. Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS. For example, methylsulfonyl analogs show entropy-driven binding discrepancies due to hydrophobic effects .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Report EC ± SEM and assess significance via ANOVA with post-hoc tests. For outliers, apply Grubbs’ test or re-run assays in triplicate .
Experimental Design
Q. How to design a robust SAR study for pyrazole-acetamide derivatives?
- Variation : Systematically modify substituents (e.g., halogens, methoxy) on the phenoxy and pyrazole rings.
- Controls : Include positive controls (e.g., known kinase inhibitors) and negative controls (scrambled stereoisomers).
- Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT) to differentiate target-specific vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
